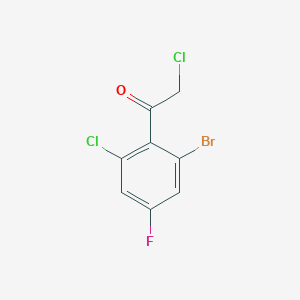
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride
Overview
Description
“(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride” is a compound that contains a pyrrole ring system . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole and pyrrole-containing analogs involves various tactical approaches . For instance, the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization, results in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis
The molecular structure of “(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride” can be represented by the formula C14H18N2.ClH . The average mass is 171.238 Da and the monoisotopic mass is 171.104797 Da .Chemical Reactions Analysis
Pyrrole derivatives undergo various chemical reactions. For example, the Paal–Knorr reaction was performed to synthesize 3-(2,5-dimethyl-1 H-pyrrol-1-yl) benzonitrile by the condensation of 3-aminobenzonitrile with 2,5-hexanedione .Scientific Research Applications
Crystallographic Studies
- The structural characterization of pyrrolide-imine Schiff base compounds through X-ray crystallography reveals their dimeric structures supported by hydrogen bonds. These findings offer insights into the self-assembly and molecular recognition properties of such compounds, with potential applications in materials science and supramolecular chemistry (Akerman & Chiazzari, 2014).
Catalytic and Anticancer Activity
- Palladium(II) and Platinum(II) complexes based on pyrrole Schiff bases have been synthesized and characterized. These complexes exhibit significant anticancer activity against various human cancerous cell lines. Such findings could pave the way for the development of new chemotherapeutic agents (Mbugua et al., 2020).
Antimicrobial Applications
- Novel pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating significant antibacterial and antifungal effects. These compounds provide a promising template for the development of new antimicrobial agents, highlighting the therapeutic potential of pyrrole-based molecules (Hublikar et al., 2019).
Imaging and Photocytotoxicity
- Iron(III) catecholates with pyrrole motifs have been investigated for their photocytotoxic properties and cellular imaging capabilities. These complexes exhibit unprecedented photocytotoxicity under red light, offering a novel approach to cancer treatment through photodynamic therapy (Basu et al., 2014).
Antiosteoclast Activity
- A new family of boronates featuring pyrrole and diazaphospholo[1,5-a]pyridine moieties has been synthesized and shown to exhibit antiosteoclast and osteoblast activity. These findings suggest potential applications in treating bone-related diseases by modulating osteoclast activity (Reddy et al., 2012).
Mechanism of Action
The mode of action of pyrrole derivatives often involves binding with high affinity to multiple receptors, which can lead to a variety of effects depending on the specific derivative and target . The environment in which the compound acts can also influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all potentially impact the compound’s behavior.
properties
IUPAC Name |
(2,5-dimethyl-1-phenylpyrrol-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-10-8-12(9-14)11(2)15(10)13-6-4-3-5-7-13;/h3-8H,9,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOINRZMZFNNEIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




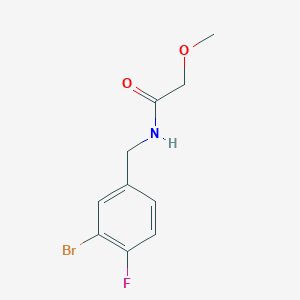
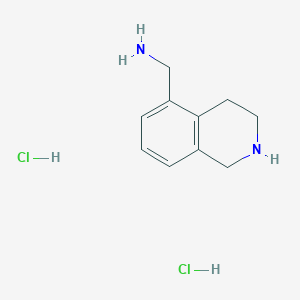
![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)
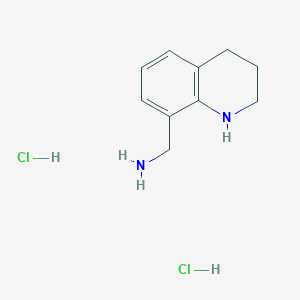
![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)
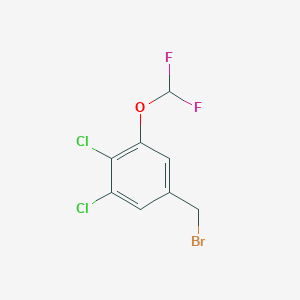

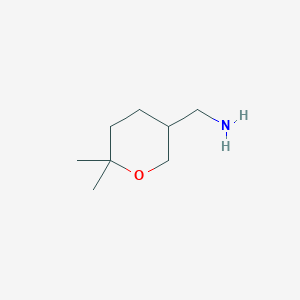
![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)

